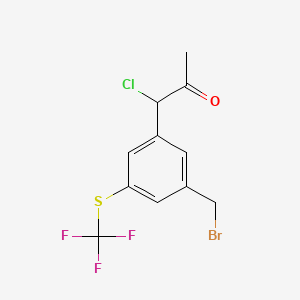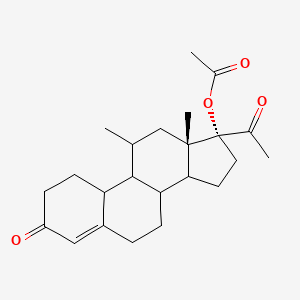
1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to optimize the production process .
Chemical Reactions Analysis
1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. .
Scientific Research Applications
1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can participate in covalent bonding or electrophilic interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one include:
2-Amino-6-(trifluoromethoxy)benzoxazole: A derivative with a benzoxazole ring, known for its neuroprotective properties.
2-Amino-6-(trifluoromethoxy)benzothiazole: Structurally related to riluzole, used in the treatment of amyotrophic lateral sclerosis.
1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-chloropropan-2-one: A chlorinated analogue with similar reactivity but different physicochemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C10H9BrF3NO2 |
|---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO2/c1-5(16)9(11)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
BYVVHZATOZTKSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1OC(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


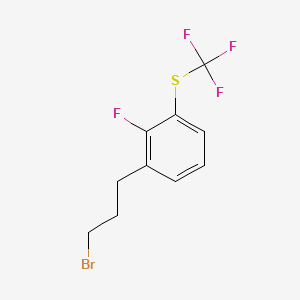
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14060389.png)
![3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B14060394.png)
![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)
![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
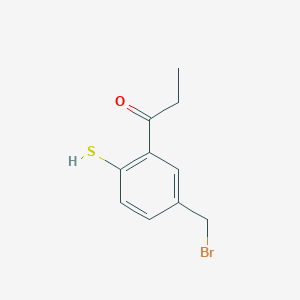
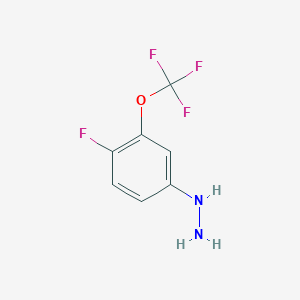
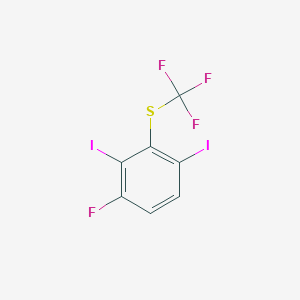
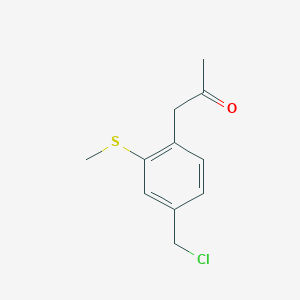

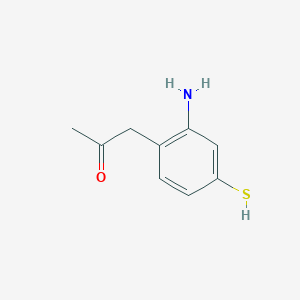
![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)
